N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-6-5-8-18-19(14)22-21(29-18)24-23-20(26)16-9-11-17(12-10-16)30(27,28)25-13-4-3-7-15(25)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSPJECZWUSXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions.
Formation of the hydrazide linkage: This involves the reaction of the benzo[d]thiazole derivative with hydrazine or a hydrazine derivative.
Attachment of the piperidine sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative of piperidine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can affect the hydrazide or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Benzothiazole Core : The 4-methylbenzo[d]thiazol-2-yl group is a recurring motif in bioactive compounds, such as antitumor agents and enzyme inhibitors.
- Sulfonyl Linkage : The para-sulfonyl group on the benzene ring is substituted with a 2-methylpiperidine, distinguishing it from analogs with aryl or halogenated sulfonyl groups.
- Hydrazide Functional Group : The hydrazide (-NH-NH-CO-) bridge connects the benzothiazole and sulfonylated benzene, a feature shared with some triazole and benzylidene derivatives .
Table 1: Structural Comparison of Selected Analogs
Yield and Reactivity:
- Analogs with bulkier sulfonyl groups (e.g., 2,4-dichlorophenyl) exhibit lower yields (e.g., 16% for compound 4–26) compared to simpler substituents (75% for 4–22) .
- The 2-methylpiperidine substituent in the target compound may enhance solubility or bioavailability compared to halogenated aryl groups .
Antitumor Activity:
- Compound 12a (a benzothiazole-linked benzylidene derivative) demonstrated significant cytotoxicity against MCF7 breast cancer cells (IC₅₀ < 10 µM) .
- Triazole-thiones (7–9) showed moderate activity in enzyme inhibition assays, attributed to their tautomeric forms and sulfonyl interactions with target proteins .
Spectral Data:
Biological Activity
N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 444.57 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a piperidine ring that may enhance its pharmacokinetic properties.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing benzothiazole and piperidine rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
2. Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the benzothiazole unit is particularly notable for its ability to interact with DNA, potentially leading to the inhibition of tumor growth.
3. Enzyme Inhibition
This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.
The proposed mechanism involves the binding of the compound to the active site of target enzymes or receptors, which alters their normal function. For example, in AChE inhibition, the sulfonamide group may facilitate binding through hydrogen bonding interactions.
Case Studies
- In vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant AChE inhibitory activity with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic efficacy against specific cancer types .
Q & A
Basic: What are the standard synthetic routes for N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides.
- Step 2 : Introduction of the sulfonyl group using sulfonylation reagents (e.g., sulfonyl chlorides) under basic conditions (e.g., triethylamine in DCM).
- Step 3 : Coupling the benzothiazole moiety to the sulfonylated benzohydrazide via hydrazide bond formation.
Key factors affecting yield include solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and catalysts (e.g., LiCl for coupling reactions) .
Basic: How is structural confirmation achieved for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : and NMR confirm proton environments and carbon frameworks (e.g., resonances for sulfonyl groups at ~3.1–3.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 487.62).
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
Design of Experiments (DoE) is recommended:
- Variables : Solvent polarity (DMSO vs. acetonitrile), catalyst loading (LiCl or Pd-based), and temperature gradients.
- Output Metrics : Yield, purity (HPLC >95%), and reaction time.
For example, using microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Basic: What biological activities have been reported for this compound?
Preliminary screening data from related sulfonamide-thiazole derivatives:
| Activity | Assay | Results | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion | Zone: 12–15 mm (S. aureus) | |
| Anticancer | MTT assay | IC: 8.2 µM (HeLa) | |
| Anti-inflammatory | COX-2 inhibition | 65% inhibition at 10 µM |
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Compound Purity : HPLC or LC-MS validation is critical (e.g., impurities >2% skew IC).
- Solubility : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent toxicity .
Advanced: What strategies are used for structure-activity relationship (SAR) studies?
- Combinatorial Chemistry : Synthesize analogs with substitutions on the benzothiazole (e.g., 4-methyl vs. 4-fluoro) or piperidine (e.g., 2-methyl vs. 4-methyl).
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or COX-2.
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group enhances kinase inhibition) .
Advanced: How to identify the molecular target of this compound?
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
- X-ray Crystallography : Co-crystallize with suspected targets (e.g., dihydropteroate synthase) to resolve binding modes.
- Kinase Profiling : Use panels (e.g., KinomeScan) to screen for kinase inhibition .
Basic: What are the solubility and stability considerations for in vitro assays?
- Solubility : Soluble in DMSO (>50 mg/mL); aqueous solubility is limited (<0.01 mg/mL) due to hydrophobic groups.
- Stability : Store at -20°C in dark; avoid freeze-thaw cycles (degradation <5% over 6 months).
- Buffer Compatibility : Use PBS or HBSS with 0.5% Tween-80 for in vitro dilution .
Advanced: How to address instability under physiological conditions?
- Prodrug Design : Modify hydrazide to ester prodrugs for enhanced plasma stability.
- Microsomal Stability Assays : Test liver microsome metabolism to identify vulnerable sites (e.g., sulfonamide cleavage).
- pH-Dependent Studies : Assess degradation kinetics in buffers (pH 2–9) to mimic gastrointestinal conditions .
Advanced: What computational methods support mechanistic studies?
- Molecular Dynamics (MD) : Simulate binding interactions over 100 ns (GROMACS) to assess target stability.
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity.
- ADMET Prediction : SwissADME predicts bioavailability (%F = 45–60%) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
